molecular formula C5H8BrN3 B2760623 3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole CAS No. 1823441-99-1

3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole

Cat. No. B2760623
CAS RN: 1823441-99-1
M. Wt: 190.044
InChI Key: QQNOHJDCGBAVNJ-UHFFFAOYSA-N
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Description

3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole is a chemical compound with the CAS Number: 1354706-35-6 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of compounds similar to 3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole, such as pyrrolopyrazine derivatives, involves various synthetic routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation . Another method involves the formation of N-(Pyridin-2-yl)amides from a-bromoketones and 2-aminopyridine under different reaction conditions .

Scientific Research Applications

Antifungal Applications

1,2,3-Triazoles, including compounds similar to 3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole, have shown significant antifungal properties. For instance, a study focused on the synthesis of various 1,2,3-triazole derivatives and their in vitro antifungal evaluation against different Candida strains. These compounds, including halogen-substituted triazoles, demonstrated promising antifungal profiles, indicating their potential as drug candidates in the future (Lima-Neto et al., 2012).

Corrosion Inhibition

Triazole derivatives, including those structurally related to 3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole, have been studied for their corrosion inhibition properties. Research demonstrates that these compounds, particularly when used as Schiff bases, can effectively inhibit corrosion on mild steel in acidic media. This application is significant in extending the lifespan of metal structures and components (Chaitra et al., 2015).

Supramolecular Chemistry

The 1,2,3-triazole ring, including its derivatives, plays a crucial role in supramolecular chemistry due to its unique interactions. These compounds exhibit a variety of supramolecular interactions, such as hydrogen and halogen bonding, making them valuable in the design and development of new materials and chemical processes (Schulze & Schubert, 2014).

Bioisostere in Medicinal Chemistry

Triazole rings, similar to the one in 3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole, are known to mimic different functional groups, making them highly valuable as bioisosteres in medicinal chemistry. This property enables the design of new molecules with enhanced or modified biological activity (Bonandi et al., 2017).

Future Directions

The future directions for the study of 3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole and similar compounds involve further exploration of their synthesis methods, biological activities, and action mechanisms. This will help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

3-bromo-1-propan-2-yl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3/c1-4(2)9-3-7-5(6)8-9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNOHJDCGBAVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole

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